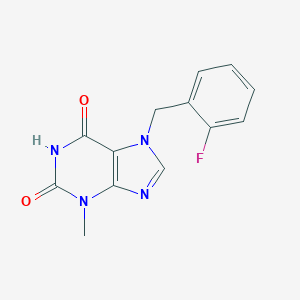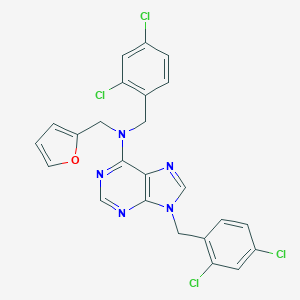![molecular formula C25H23N5OS B295513 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295513.png)
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has been synthesized and studied for its potential use in scientific research. The compound has shown promising results in various studies, and its unique structure has made it a subject of interest for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its unique structure and properties, which make it a subject of interest for researchers in the field of medicinal chemistry. Additionally, the compound has been shown to have a number of potential applications in scientific research, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.
However, one limitation of using the compound in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of the compound, which can make it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are a number of future directions for research on 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is in the development of more efficient synthesis methods for the compound, which could make it more accessible for use in scientific research. Additionally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more targeted treatments for various diseases.
Another area of interest is in the development of new derivatives of the compound, which could have improved properties and applications in scientific research. Finally, more research is needed to fully understand the potential applications of the compound in various areas of scientific research, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde with 2-propyl-1,3-thiazolidine-4-carboxylic acid to form the corresponding thiazolidine derivative. This derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has shown potential for use in scientific research due to its unique structure and properties. The compound has been studied for its potential use as an anti-cancer agent, as well as for its anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C25H23N5OS |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(6E)-5-imino-6-[[1-[(2-methylphenyl)methyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23N5OS/c1-3-8-22-28-30-23(26)20(24(31)27-25(30)32-22)13-18-15-29(21-12-7-6-11-19(18)21)14-17-10-5-4-9-16(17)2/h4-7,9-13,15,26H,3,8,14H2,1-2H3/b20-13+,26-23? |
Clave InChI |
MLNPKXOTFKYHIQ-FEGZGKEQSA-N |
SMILES isomérico |
CCCC1=NN2C(=N)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)C(=O)N=C2S1 |
SMILES canónico |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-bromobenzyl)-1,3-dimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295432.png)
![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)
![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)



![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
